2-(Quinolin-6-yl)cyclopropan-1-amine
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Overview
Description
2-(Quinolin-6-yl)cyclopropan-1-amine is a compound that features a quinoline moiety attached to a cyclopropane ring via an amine group Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinolin-6-yl)cyclopropan-1-amine typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Quinolin-6-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(Quinolin-6-yl)cyclopropan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Quinolin-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit specific enzymes involved in cellular processes, leading to its therapeutic effects .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Cyclopropylamine: A simpler amine with a cyclopropane ring, lacking the quinoline moiety.
Uniqueness: 2-(Quinolin-6-yl)cyclopropan-1-amine is unique due to the combination of the quinoline and cyclopropane moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-11-7-10(11)8-3-4-12-9(6-8)2-1-5-14-12/h1-6,10-11H,7,13H2 |
InChI Key |
JVYGEEJNKUZZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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